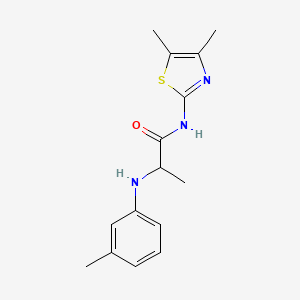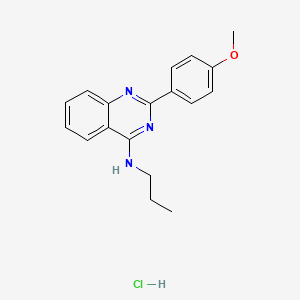
2-(4-methoxyphenyl)-N-propyl-4-quinazolinamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-propyl-4-quinazolinamine hydrochloride is a synthetic compound that belongs to the class of quinazoline derivatives. It has gained attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of 2-(4-methoxyphenyl)-N-propyl-4-quinazolinamine hydrochloride involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. It also modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation. The compound has been shown to target multiple molecular targets, including kinases, transcription factors, and receptors, to exert its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, it has been shown to reduce inflammation and oxidative stress in various tissues. It also has neuroprotective effects by reducing neuroinflammation and oxidative stress in the brain.
実験室実験の利点と制限
2-(4-methoxyphenyl)-N-propyl-4-quinazolinamine hydrochloride has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of solubility in various solvents. It also exhibits a broad range of therapeutic effects, making it a promising candidate for drug development. However, the compound has some limitations, including its potential toxicity and limited bioavailability. Further studies are needed to optimize the dosing and delivery of the compound to improve its efficacy and safety.
将来の方向性
There are several future directions for the research on 2-(4-methoxyphenyl)-N-propyl-4-quinazolinamine hydrochloride. One direction is to investigate the potential of the compound in combination with other drugs for the treatment of cancer and other diseases. Another direction is to optimize the dosing and delivery of the compound to improve its efficacy and safety. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of the compound. Finally, the compound has potential applications in the development of diagnostic and imaging agents for various diseases.
合成法
The synthesis of 2-(4-methoxyphenyl)-N-propyl-4-quinazolinamine hydrochloride involves the reaction between 4-methoxybenzaldehyde and 2-aminobenzonitrile in the presence of propylamine and a catalyst under reflux conditions. The obtained product is then treated with hydrochloric acid to yield the hydrochloride salt form of the compound. The purity and yield of the final product can be improved by recrystallization and purification techniques.
科学的研究の応用
2-(4-methoxyphenyl)-N-propyl-4-quinazolinamine hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-proliferative, anti-inflammatory, and anti-angiogenic effects in cancer cells. It also has neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to modulate the immune system and improve the symptoms of autoimmune diseases.
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-propylquinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O.ClH/c1-3-12-19-18-15-6-4-5-7-16(15)20-17(21-18)13-8-10-14(22-2)11-9-13;/h4-11H,3,12H2,1-2H3,(H,19,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJQEUUXIONOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

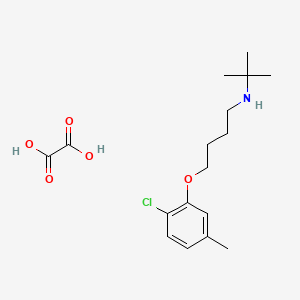
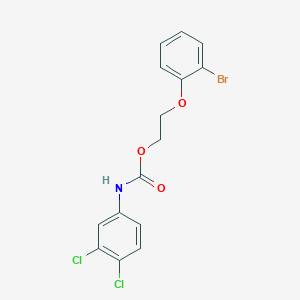
![methyl phenyl{[(2,4,6-triisopropylphenyl)sulfonyl]amino}acetate](/img/structure/B5017525.png)
![N-[4-(dimethylamino)phenyl]-N'-isobutylethanediamide](/img/structure/B5017538.png)
![N-[4-(acetylamino)phenyl]-2-(methylthio)benzamide](/img/structure/B5017541.png)

![N-cyclopropyl-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B5017558.png)
![3-(3-fluorophenyl)-5-[3-(2-fluorophenyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5017565.png)
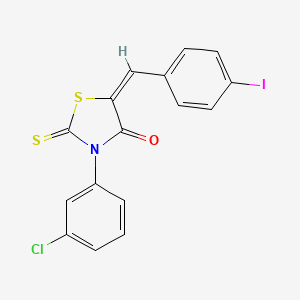
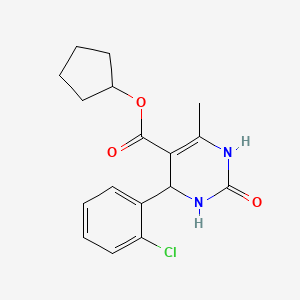

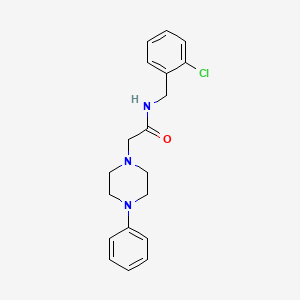
![2-{[2-(3,5-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5017597.png)
